molecular formula C10H23ClN2 B1652777 1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride CAS No. 1609395-82-5

1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride

Cat. No. B1652777
CAS RN: 1609395-82-5
M. Wt: 206.75
InChI Key: IOFIFXITISDZTI-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride” likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride” were not found, piperidines can generally be synthesized through various methods, including the reduction of pyridines . Another related compound, 2,2-dimethylpropane-1,3-diamine, can be synthesized through the reaction with an excess of concentrated aqueous hydrochloric acid .

Scientific Research Applications

Stereoselective Synthesis and Medicinal Chemistry Templates

One application involves the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing the versatility of piperidine derivatives in organic synthesis. This method provides a convenient alternative for preparing 3,4-disubstituted 5,5-dimethylpiperidines and 5,5-nor-dimethyl analogues, serving as valuable templates in medicinal chemistry for drug development (Mollet et al., 2011).

Lewis Pair Activation and Molecular Structure

Another study focused on aluminum and gallium hydrazides, which, due to their specific donor–acceptor functionality, can activate C–H bonds of moderately acidic substrates, indicating potential applications in catalysis and synthetic chemistry (Uhl et al., 2016).

Acid-Catalyzed Rearrangements

Research on the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine suggests a method for synthesizing complex piperidine derivatives, highlighting the reactivity and transformation capabilities of these compounds under specific conditions (Zhao et al., 2006).

Synthesis of O-Substituted Derivatives

The synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the chemical modification possibilities of piperidine derivatives for producing compounds with potential biological activities (Khalid et al., 2013).

Intramolecular Frustrated Lewis Pairs

Investigations into intramolecular pyridine-based frustrated Lewis pairs involving piperidine highlight the structural and electronic characteristics contributing to their reactivity and potential applications in catalysis and synthetic chemistry (Körte et al., 2015).

Antioxidant Properties for Age-Related Diseases

The development of multifunctional antioxidants based on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for treating age-related diseases, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcases the therapeutic potential of piperidine derivatives (Jin et al., 2010).

properties

IUPAC Name

1-(2,2-dimethylpropyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.ClH/c1-10(2,3)8-12-6-4-9(11)5-7-12;/h9H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIFXITISDZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609395-82-5
Record name 4-Piperidinamine, 1-(2,2-dimethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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